molecular formula C24H22N2O7S B11769596 Methyl 2-(benzo[d][1,3]dioxole-5-carboxamido)-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate

Methyl 2-(benzo[d][1,3]dioxole-5-carboxamido)-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate

Cat. No.: B11769596
M. Wt: 482.5 g/mol
InChI Key: TWMDXPBOUZLPDR-UHFFFAOYSA-N
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Description

Methyl 2-(benzo[d][1,3]dioxole-5-carboxamido)-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(benzo[d][1,3]dioxole-5-carboxamido)-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the benzo[d][1,3]dioxole core, followed by the introduction of the carboxamido and carbamoyl groups. The final step often involves the esterification of the carboxylate group.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(benzo[d][1,3]dioxole-5-carboxamido)-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired outcome.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce new functional groups such as halides or nitro groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound might be investigated for their potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structural features might allow it to interact with specific biological targets, leading to therapeutic effects.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 2-(benzo[d][1,3]dioxole-5-carboxamido)-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(benzo[d][1,3]dioxole-5-carboxamido)-4-methylthiophene-3-carboxylate: Lacks the ethoxyphenyl group.

    Methyl 2-(benzo[d][1,3]dioxole-5-carboxamido)-5-phenylcarbamoyl-4-methylthiophene-3-carboxylate: Has a phenyl group instead of an ethoxyphenyl group.

Uniqueness

The presence of the ethoxyphenyl group in Methyl 2-(benzo[d][1,3]dioxole-5-carboxamido)-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate may confer unique chemical and biological properties, such as increased lipophilicity or specific interactions with biological targets.

Properties

Molecular Formula

C24H22N2O7S

Molecular Weight

482.5 g/mol

IUPAC Name

methyl 2-(1,3-benzodioxole-5-carbonylamino)-5-[(2-ethoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C24H22N2O7S/c1-4-31-16-8-6-5-7-15(16)25-22(28)20-13(2)19(24(29)30-3)23(34-20)26-21(27)14-9-10-17-18(11-14)33-12-32-17/h5-11H,4,12H2,1-3H3,(H,25,28)(H,26,27)

InChI Key

TWMDXPBOUZLPDR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(C(=C(S2)NC(=O)C3=CC4=C(C=C3)OCO4)C(=O)OC)C

Origin of Product

United States

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